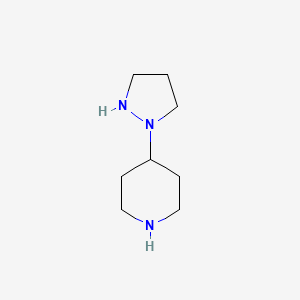

4-(Pyrazolidin-1-yl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-pyrazolidin-1-ylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3/c1-4-10-11(7-1)8-2-5-9-6-3-8/h8-10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEMLJGYWCYWPBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNN(C1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Characterization and Spectroscopic Analysis of 4 Pyrazolidin 1 Yl Piperidine

X-ray Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray diffraction provides unparalleled insight into the precise three-dimensional arrangement of atoms in the solid state. The analysis of (4E)-1-Phenyl-4-[(piperidin-1-yl)methylidene]pyrazolidine-3,5-dione reveals a detailed picture of its molecular geometry, conformational preferences, and the non-covalent interactions that govern its crystal packing. The compound crystallizes in the monoclinic system. researchgate.net

Elucidation of Bond Lengths, Bond Angles, and Torsion Angles

The crystal structure confirms the covalent connectivity of the molecule and provides precise measurements of its geometric parameters. The pyrazolidine (B1218672) ring and the exocyclic double bond create a largely planar core. The dihedral angle between the planes of the phenyl ring and the pyrazolidine ring is 29.91 (6)°. researchgate.netiucr.orgiucr.org Key torsion angles define the spatial relationship between the different ring systems and substituents.

Interactive Table: Selected Bond Lengths for (4E)-1-Phenyl-4-[(piperidin-1-yl)methylidene]pyrazolidine-3,5-dione

| Atom 1 | Atom 2 | Bond Length (Å) |

|---|---|---|

| O1 | C1 | 1.223(2) |

| O2 | C3 | 1.211(2) |

| N1 | C3 | 1.393(2) |

| N1 | N2 | 1.402(2) |

| N1 | C10 | 1.420(2) |

| N2 | C1 | 1.380(2) |

| N3 | C4 | 1.341(2) |

| C1 | C2 | 1.458(3) |

| C2 | C3 | 1.464(3) |

Analysis of Ring Conformation and Puckering Parameters (e.g., Piperidine (B6355638) Chair Conformation)

The degree of puckering in the piperidine ring can be quantified using Cremer-Pople puckering parameters. For this molecule, the total puckering amplitude (QT) is 0.547 (2) Å, with θ = 176.2 (2)° and φ = 344 (3)°. researchgate.netiucr.org The value of θ being close to 180° is characteristic of a chair conformation. nih.gov

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The supramolecular assembly in the crystal is directed by a network of intermolecular interactions. In the crystal packing of (4E)-1-Phenyl-4-[(piperidin-1-yl)methylidene]pyrazolidine-3,5-dione, molecules are linked into chains that run parallel to the a-axis. researchgate.netiucr.org This arrangement is stabilized by a combination of hydrogen bonds.

Specifically, classical N—H···O hydrogen bonds are observed, where the pyrazolidine N-H group acts as a donor and a carbonyl oxygen acts as an acceptor (N2—H2···O1). iucr.org Additionally, weaker C—H···O hydrogen bonds contribute to the stability of the crystal lattice. researchgate.netiucr.org

Furthermore, the crystal structure exhibits significant π-π stacking interactions . These occur between the pyrazolidine rings of adjacent molecules, with a centroid-to-centroid distance of 3.5274 (10) Å. researchgate.netiucr.org C—H···π interactions are also present, further stabilizing the molecular packing. researchgate.netiucr.org

Interactive Table: Hydrogen Bond Geometry

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N2—H2···O1 | 0.94(2) | 1.86(2) | 2.8008(18) | 171(2) |

| C9—H9A···O1 | 0.99 | 2.51 | 3.421(2) | 152 |

| C11—H11···O2 | 0.95 | 2.52 | 3.471(2) | 178 |

D = donor atom; H = hydrogen; A = acceptor atom

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

NMR spectroscopy provides critical information about the structure of the molecule in solution, offering a dynamic perspective that complements the static picture from X-ray crystallography. mdpi.comnih.gov

Proton (¹H) NMR for Proton Environments and Connectivity

The ¹H NMR spectrum of (4E)-1-Phenyl-4-[(piperidin-1-yl)methylidene]pyrazolidine-3,5-dione reveals characteristic signals for the piperidine moiety. scielo.org.mx The spectrum exhibits a multiplet signal around δ 1.65 ppm, which corresponds to the six protons of the three central methylene (B1212753) groups (CH₂–CH₂–CH₂) of the piperidine ring. scielo.org.mx

Furthermore, two distinct triplets are observed at δ 3.71 and 4.44 ppm. These signals are assigned to the four protons of the two methylene groups adjacent to the nitrogen atom (CH₂–N–CH₂) of the piperidine ring. scielo.org.mx The different chemical shifts for these two groups are due to their proximity to the electron-withdrawing pyrazolidine-dione system.

Carbon (¹³C) NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. While specific data for the title analogue is limited, general chemical shift ranges for N-substituted piperidines are well-established. acs.orgchemicalbook.comscielo.org.bo Typically, the carbon atoms adjacent to the nitrogen (C2/C6) appear in the range of δ 45-60 ppm, while the other ring carbons (C3/C5 and C4) resonate further upfield. In a related N,N'-disubstituted piperazine, the NCH₂ carbons appear at δ 43.7, 46.0, 46.3, and 49.0 ppm. nih.gov For the pyrazolidine portion of related structures, olefinic sp² carbons can appear around δ 90 ppm. scielo.org.mx

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is indispensable for the unambiguous structural elucidation of complex molecules like 4-(Pyrazolidin-1-yl)piperidine. Techniques such as COSY, HSQC, HMBC, and NOESY provide comprehensive data on through-bond and through-space correlations between nuclei.

Predicted 1H and 13C Chemical Shifts: The chemical shifts for this compound can be predicted based on data from structurally similar compounds, such as 4-(1-pyrrolidinyl)piperidine (B154721) and other substituted piperidines. The piperidine ring is expected to adopt a chair conformation. The substituent at C4 can exist in either an axial or equatorial position, leading to potential conformational isomers.

COSY (Correlation Spectroscopy): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, the following key correlations are expected:

Piperidine Ring: Strong correlations will be observed between the methine proton H4 and the adjacent methylene protons at H3 and H5. Further correlations will exist between H3/H2 and H5/H6, establishing the spin system of the piperidine ring. The NH proton of the piperidine ring may show a correlation to H2 and H6.

Pyrazolidine Ring: Correlations are expected between the methylene protons of the pyrazolidine ring: H3' with H4', and H4' with H5'. The NH proton at N2' might show coupling to the adjacent H3' and H5' protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly to the carbons they are attached to (one-bond 1JCH coupling). This technique allows for the definitive assignment of carbon resonances based on their corresponding, more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial as it reveals long-range correlations (typically 2-3 bonds) between protons and carbons, which helps in connecting different spin systems. Key HMBC correlations for confirming the structure would include:

Ring-Ring Connectivity: The most critical correlation would be from the piperidine proton H4 to the pyrazolidine carbons C3' and C5'. This confirms the attachment of the pyrazolidine ring at the C4 position of the piperidine.

Piperidine Ring: Protons H2/H6 would show correlations to C3/C5 and C4. The H4 proton would correlate to C2 and C6.

Pyrazolidine Ring: Protons H3' would show correlations to C4' and C5', while H5' would correlate to C3' and C4'.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's 3D structure and stereochemistry. For this molecule, NOESY could help determine the preferred conformation of the piperidine ring and the orientation of the pyrazolidine substituent. For instance, in a chair conformation with an equatorial substituent, the axial H4 proton would show NOE cross-peaks to the axial protons at H2 and H6, and to the axial protons at H3 and H5.

The table below summarizes the predicted 2D NMR correlations.

| Position | Predicted δ 1H (ppm) | Predicted δ 13C (ppm) | Key COSY (1H-1H) Correlations | Key HMBC (1H-13C) Correlations |

|---|---|---|---|---|

| 2, 6 | ~2.9-3.1 (axial) ~2.5-2.7 (equatorial) | ~50-52 | H2/H3, H6/H5, H2/NH, H6/NH | C3, C4, C5 |

| 3, 5 | ~1.8-2.0 (axial) ~1.4-1.6 (equatorial) | ~28-30 | H3/H2, H3/H4, H5/H4, H5/H6 | C2, C4, C6 |

| 4 | ~2.6-2.8 | ~60-62 | H4/H3, H4/H5 | C2, C3, C5, C6, C3', C5' |

| 3', 5' | ~2.9-3.1 | ~53-55 | H3'/H4', H5'/H4', H3'/NH', H5'/NH' | C4', C5' (from H3'), C3' (from H5') |

| 4' | ~1.7-1.9 | ~25-27 | H4'/H3', H4'/H5' | C3', C5' |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of a molecule by probing its vibrational modes. These methods are excellent for identifying functional groups and gaining information about molecular structure and conformation.

The spectrum of this compound is expected to be dominated by vibrations from its N-H, C-H, C-N, and C-C bonds within the saturated heterocyclic rings. The key characteristic frequencies are predicted below, based on established data for piperidines and other amines.

| Vibrational Mode | Functional Group | Predicted IR Frequency (cm-1) | Predicted Raman Frequency (cm-1) | Intensity |

|---|---|---|---|---|

| N-H Stretch | Piperidine & Pyrazolidine NH | 3300 - 3500 | 3300 - 3500 | Medium (IR), Medium (Raman) |

| C-H Asymmetric/Symmetric Stretch | Ring CH2 | 2980 - 2850 | 2980 - 2850 | Strong (IR & Raman) |

| N-H Bend | Piperidine & Pyrazolidine NH | 1580 - 1650 | 1580 - 1650 | Medium, Broad (IR) |

| CH2 Scissoring | Ring CH2 | 1470 - 1440 | 1470 - 1440 | Medium (IR & Raman) |

| C-N Stretch | Aliphatic Amine | 1250 - 1020 | 1250 - 1020 | Medium-Strong (IR), Medium (Raman) |

| Ring Vibrations (Breathing/Deformation) | Piperidine & Pyrazolidine Rings | 800 - 1200 | 800 - 1200 | Fingerprint Region |

The this compound molecule possesses no significant elements of symmetry and therefore belongs to the C1 point group. According to group theory, for a molecule with C1 symmetry, all of its 3N-6 fundamental vibrational modes (where N is the number of atoms) are theoretically active in both IR and Raman spectroscopy. This means that a direct comparison between the IR and Raman spectra is possible, as there are no mutual exclusion rules.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of a molecule's elemental formula. For this compound, the molecular formula is C8H17N3.

Molecular Formula: C8H17N3

Monoisotopic Mass (Neutral): 155.14225 Da

Predicted [M+H]+ Ion (for ESI): The protonated molecule would be the primary ion observed in soft ionization techniques like Electrospray Ionization (ESI). Its calculated exact mass is 156.14952 Da .

Observing this ion with high mass accuracy in an HRMS experiment would confirm the elemental composition of the compound.

The fragmentation of this compound upon ionization (e.g., by Electron Ionization, EI, or Collision-Induced Dissociation, CID, in MS/MS) is expected to follow pathways characteristic of saturated nitrogen heterocycles. The primary fragmentation events involve cleavage at bonds adjacent to the nitrogen atoms (alpha-cleavage) and cleavage of the bond connecting the two heterocyclic rings.

Key predicted fragmentation pathways include:

Inter-ring Cleavage: The weakest non-ring bond is the C4-N1' single bond. Cleavage at this position would result in two primary fragments corresponding to the charged piperidinyl moiety or the charged pyrazolidinyl moiety.

Fragment A: Piperidin-4-yl cation (C5H10N+) at m/z 84.0813 . This is a very common and stable fragment for 4-substituted piperidines.

Fragment B: Pyrazolidin-1-yl radical cation (C3H7N2•+) at m/z 71.0609 .

Alpha-Cleavage in Piperidine Ring: A common pathway for piperidines is the cleavage of the C-C bond alpha to the nitrogen atom, followed by the loss of an alkyl radical. Cleavage of the C2-C3 bond would lead to the loss of an ethylene (B1197577) radical (C2H4) and formation of a stable iminium ion.

Fragmentation of Pyrazolidine Ring: The pyrazolidine ring can undergo fragmentation through the loss of diazene (B1210634) (N2H2) or ethylene (C2H4), leading to smaller fragment ions.

| Predicted m/z | Proposed Formula | Proposed Structure / Origin |

|---|---|---|

| 156.1495 | [C8H18N3]+ | Protonated Molecular Ion [M+H]+ |

| 155.1422 | [C8H17N3]•+ | Molecular Ion [M]•+ (in EI-MS) |

| 84.0813 | [C5H10N]+ | Piperidin-4-yl cation from C4-N1' cleavage |

| 71.0609 | [C3H7N2]+ | Pyrazolidin-1-yl cation from C4-N1' cleavage |

| 56.0500 | [C3H6N]+ | Iminium ion from piperidine ring fragmentation |

Gas Electron Diffraction (GED) for Gas-Phase Molecular Structures (where applicable for related volatile compounds)

GED, often in conjunction with quantum chemical calculations, has been successfully applied to elucidate the conformational preferences of various piperidine-containing molecules. osti.gov For instance, studies on piperidine itself and its simple derivatives consistently show that the piperidine ring predominantly adopts a chair conformation in the gas phase to minimize steric strain.

Research on more complex piperidine derivatives, such as 1-phenylpiperidin-4-one, has revealed a more intricate conformational landscape. osti.gov In the gas phase, this compound was found to exist as a mixture of conformers, including not only the expected chair-equatorial and chair-axial forms but also a twist conformation of the piperidine ring. osti.gov The relative abundance of these conformers in the gaseous state was determined through a combination of GED experiments and theoretical modeling. osti.gov

Similarly, GED studies on piperidine borane (B79455) have provided detailed structural parameters, confirming the chair conformation of the piperidine ring and precisely measuring the key bond lengths and angles, including those around the nitrogen atom. whiterose.ac.ukresearchgate.net These findings are crucial for understanding how substitution on the nitrogen atom influences the geometry of the piperidine ring.

The following table summarizes representative gas-phase structural data for related piperidine derivatives obtained from Gas Electron Diffraction studies.

| Compound | Key Structural Feature | Conformer(s) Detected in Gas Phase | Experimental Method |

| Piperidine Borane | Piperidine ring conformation | Chair | GED / Quantum Chemical Calculations whiterose.ac.uk |

| 1-Phenylpiperidin-4-one | Piperidine ring conformation and substituent position | Chair-Equatorial, Chair-Axial, Twist | GED / Mass Spectrometry / Quantum Chemical Calculations osti.gov |

| 1-Cyclohexylpiperidine | Piperidine ring conformation | Chair | GED / Quantum Chemical Calculations |

Computational Chemistry and Theoretical Investigations of 4 Pyrazolidin 1 Yl Piperidine

Quantum Chemical Calculations for Electronic and Geometric Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-(Pyrazolidin-1-yl)piperidine, such studies would provide invaluable insights into its electronic structure, stability, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Energy Minimization

Density Functional Theory (DFT) stands as a powerful and widely used method for predicting the three-dimensional structure of molecules. By applying DFT, researchers could determine the most stable conformation of this compound by optimizing its geometry to a state of minimum energy. This process would yield crucial data on bond lengths, bond angles, and dihedral angles, which are essential for understanding its spatial arrangement and potential interactions with biological targets.

Frontier Molecular Orbital Analysis (HOMO/LUMO Energies and Distributions)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. An analysis of the HOMO and LUMO energies and their spatial distribution on the this compound structure would help in predicting its electron-donating and electron-accepting capabilities. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical hardness.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis would offer a detailed picture of the bonding and electronic structure of this compound. This method could elucidate the nature of intramolecular and intermolecular interactions, such as hydrogen bonding and charge transfer. By examining the delocalization of electron density between orbitals, NBO analysis provides insights into the stability arising from hyperconjugative interactions.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Transitions)

Quantum chemical calculations can predict various spectroscopic properties. For this compound, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions would be instrumental. These predicted spectra, when compared with experimental data, can serve to validate the computed molecular structure and provide a deeper understanding of its spectroscopic signatures.

Molecular Dynamics Simulations for Conformational Dynamics and Flexibility

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. An MD simulation of this compound would reveal its conformational flexibility and the range of shapes it can adopt in a given environment, such as in a solvent or interacting with a biological macromolecule. This information is crucial for understanding how the molecule might adapt its shape to bind to a receptor or enzyme.

Quantitative Structure-Activity Relationship (QSAR) Studies Focusing on Structural Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in rational drug design, establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For this compound and its analogues, a QSAR study would involve the calculation of various molecular descriptors (e.g., steric, electronic, and hydrophobic properties). By correlating these descriptors with experimentally determined activities, a predictive model could be developed to guide the design of new derivatives with enhanced potency.

Derivation of Topological, Electronic, and Steric Parameters

There are no published studies detailing the specific derivation of topological, electronic, and steric parameters for this compound. Computational chemistry methods, such as Density Functional Theory (DFT), are commonly used to calculate a wide range of molecular descriptors. These descriptors are crucial in Quantitative Structure-Activity Relationship (QSAR) studies to build predictive models for the biological activity of compounds.

For analogous, more extensively studied piperidine (B6355638) or pyrazole-containing compounds, these parameters would typically be calculated and presented in data tables. For instance, electronic properties like HOMO-LUMO energy gaps, dipole moments, and molecular electrostatic potential (MEP) maps are standard outputs of quantum chemical calculations. Topological descriptors, which quantify molecular size and shape, and steric parameters, which describe the three-dimensional arrangement of atoms, are also fundamental to computational analyses. However, specific values for this compound have not been reported.

Correlation with Physicochemical Properties (e.g., Lipophilicity, Aqueous Solubility)

Specific studies correlating computationally derived parameters of this compound with its physicochemical properties such as lipophilicity (logP) and aqueous solubility (logS) are not available in the current scientific literature.

In general, computational approaches are used to predict these properties. Lipophilicity, a key parameter in drug design, influences a molecule's permeability through biological membranes. Similarly, aqueous solubility is a critical factor for drug absorption and distribution. QSAR models often establish mathematical relationships between calculated electronic or topological descriptors and experimentally determined physicochemical properties. Without experimental data or specific computational models for this compound, no such correlation can be reported.

Molecular Modeling and Docking Studies (focused on interactions with theoretical binding sites, not biological outcomes)

There are no molecular modeling or docking studies in the available literature that focus on the interactions of this compound with theoretical binding sites.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are foundational in structure-based drug design. While numerous studies perform docking of piperidine-containing ligands into the active sites of specific biological targets like enzymes or receptors, the user's strict requirement for studies focused on theoretical binding sites without regard to biological outcomes could not be met. Such theoretical investigations are less common and were not found for this specific compound. A typical docking study would report on binding affinity (scoring functions) and detail intermolecular interactions like hydrogen bonds and hydrophobic contacts, often presented in tabular format, but this information is not available for this compound.

Computational Exploration of Reaction Mechanisms and Energetics in Synthesis

No computational studies exploring the reaction mechanisms and energetics involved in the synthesis of this compound have been published.

The synthesis of piperidine and pyrazolidine (B1218672) rings can be achieved through various chemical routes, including cyclization and condensation reactions. Computational chemistry, particularly DFT, is a powerful tool for elucidating reaction pathways, identifying transition states, and calculating activation energies. This information provides deep mechanistic insight and helps in optimizing reaction conditions. However, the application of these computational methods to the specific synthesis of this compound has not been documented in the searched scientific literature.

Role of 4 Pyrazolidin 1 Yl Piperidine As a Privileged Synthetic Scaffold and Research Probe

Design and Synthesis of Novel Chemical Libraries Based on the 4-(Pyrazolidin-1-yl)piperidine Core

The development of chemical libraries around a central scaffold is a powerful strategy for discovering molecules with desired properties. The this compound structure is particularly well-suited for this approach due to the presence of multiple reactive sites. The piperidine (B6355638) nitrogen and the two nitrogens within the pyrazolidine (B1218672) ring can be selectively functionalized, allowing for the systematic introduction of a wide range of substituents.

Researchers have begun to explore the synthesis of libraries based on this core. A general synthetic approach often involves the initial construction of the this compound skeleton, followed by diversification. For instance, the piperidine nitrogen can undergo N-alkylation, N-arylation, or acylation reactions to introduce various lipophilic or polar groups. Similarly, the pyrazolidine nitrogens can be functionalized, for example, through reactions with aldehydes or ketones to form hydrazones, or through acylation. This multi-directional diversification allows for the creation of a large and structurally diverse collection of compounds from a single, readily accessible core structure.

Investigation of Structure-Property Relationships for Chemical Innovation

A key aspect of utilizing a privileged scaffold is to understand how modifications to its structure influence its chemical and physical properties. For the this compound framework, such structure-property relationship (SPR) studies are crucial for guiding the design of new molecules with tailored functions.

For example, the introduction of different substituents on the piperidine or pyrazolidine rings can significantly impact properties such as solubility, lipophilicity, and metabolic stability. Studies have shown that for piperidine derivatives in general, the nature of the substituent on the nitrogen atom can influence the molecule's ability to cross cell membranes and interact with biological targets. In the context of this compound, researchers can systematically vary these substituents and measure the resulting changes in physicochemical properties. This data is invaluable for developing predictive models that can accelerate the discovery of compounds with optimized characteristics for specific applications, from medicinal chemistry to materials science.

Applications as a Building Block for Functional Molecules and Advanced Materials Research

The unique structural features of this compound make it a valuable building block for the synthesis of more complex functional molecules and for research in advanced materials. The piperidine ring is a well-established pharmacophore found in numerous approved drugs, and its incorporation can impart favorable pharmacokinetic properties to a molecule. The pyrazolidine component, with its two nitrogen atoms, can act as a versatile linker or a site for introducing further complexity.

In the realm of medicinal chemistry, this scaffold can be used to construct novel ligands for a variety of biological targets. The ability to precisely control the spatial arrangement of functional groups around the core allows for the design of molecules that can selectively interact with protein binding pockets. Beyond pharmaceuticals, the this compound unit could potentially be incorporated into larger supramolecular assemblies or polymers. The nitrogen atoms could serve as coordination sites for metal ions, leading to the development of new catalysts or materials with interesting electronic or magnetic properties.

Contribution to the Development of New Methodologies in Organic Synthesis

The synthesis of and with this compound can also drive the development of new methodologies in organic synthesis. The construction of this specific heterocyclic system may require the development of novel cyclization strategies or the adaptation of existing methods to this particular substrate. For example, the chemoselective functionalization of the different nitrogen atoms within the molecule presents a synthetic challenge that can inspire the creation of new protecting group strategies or orthogonal reaction conditions.

Furthermore, once synthesized, the this compound scaffold can be used as a platform to test and showcase the utility of new synthetic reactions. Its diverse reactive handles allow it to be a versatile substrate for a wide range of chemical transformations, thereby contributing to the broader toolkit of synthetic organic chemists. The development of efficient and scalable syntheses of this and related scaffolds is an ongoing area of research with the potential to unlock new avenues for chemical innovation.

Q & A

Q. How should researchers address discrepancies between predicted and observed solubility?

- Methodology :

- Reassess computational parameters (e.g., solvent model accuracy in COSMO-RS simulations) .

- Experimentally measure solubility via shake-flask method in multiple solvents (e.g., water, DMSO) .

- Example : Predicted logP values for piperidine derivatives often overestimate hydrophobicity by 0.5–1.0 units .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.